

An In-depth Technical Guide to DL-beta-Phenylalanine: Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *DL-beta-Phenylalanine*

Cat. No.: *B167947*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-beta-Phenylalanine, a non-proteinogenic amino acid, has garnered significant interest in the fields of medicinal chemistry and drug development. As a structural isomer of the essential amino acid L-phenylalanine, it possesses a unique three-dimensional arrangement that imparts distinct biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological relevance of **DL-beta-phenylalanine**, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

DL-beta-Phenylalanine, systematically named 3-amino-3-phenylpropanoic acid, is a racemic mixture of (R)- and (S)-enantiomers. The key structural feature is the placement of the amino group on the beta-carbon of the propanoic acid chain, in contrast to the alpha-position in proteinogenic phenylalanine.^[1] This structural difference has profound implications for its biological activity and metabolic stability.

Table 1: Chemical Identification of **DL-beta-Phenylalanine**

Identifier	Value
IUPAC Name	3-Amino-3-phenylpropanoic acid[1]
Synonyms	beta-Phenyl-beta-alanine, DL-β-Homophenylglycine, (±)-3-Amino-3-phenylpropionic acid[2][3]
CAS Number	614-19-7[2][3]
Molecular Formula	C ₉ H ₁₁ NO ₂ [2][3]
Molecular Weight	165.19 g/mol [2][3]
InChI Key	UJOYFRCOTPUKAK-UHFFFAOYSA-N[2][3]
SMILES	C1=CC=C(C=C1)C(CC(=O)O)N[1]

Physicochemical Properties

The physicochemical properties of **DL-beta-phenylalanine** are crucial for its handling, formulation, and biological interactions.

Table 2: Physicochemical Properties of **DL-beta-Phenylalanine**

Property	Value
Appearance	White to off-white powder or crystalline solid[4]
Melting Point	222 °C (decomposes)[2][3]
pKa	pK _{a1} (carboxyl): ~3.7, pK _{a2} (amino): ~9.4 (estimated based on similar structures)
Solubility in Water	Soluble[4]
Solubility in Organic Solvents	Slightly soluble in ethanol[4]; Soluble in DMSO[5]
LogP (Octanol/Water)	-1.4 (computed)[1]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of **DL-beta-phenylalanine**.

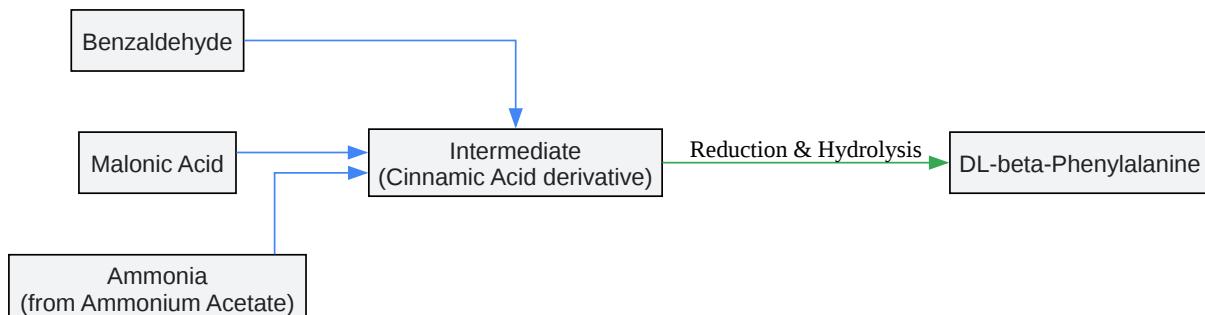
Table 3: Spectroscopic Data of **DL-beta-Phenylalanine**

Technique	Key Data Points
¹ H NMR	Spectral data available, showing characteristic peaks for the phenyl, alpha- and beta-protons.
¹³ C NMR	Spectral data available, confirming the carbon skeleton.
IR Spectroscopy	Characteristic peaks for N-H, C-H (aromatic and aliphatic), C=O, and C-N bonds.
Mass Spectrometry	Molecular ion peak $[M+H]^+$ at m/z 166.0811, consistent with the molecular formula.

Synthesis of **DL-beta-Phenylalanine**

The synthesis of **DL-beta-phenylalanine** is most commonly achieved through the Rodionow-Johnson reaction. This method involves the condensation of benzaldehyde with malonic acid and ammonia.

Experimental Protocol: Rodionow-Johnson Synthesis of **DL-beta-Phenylalanine**


Materials:

- Benzaldehyde
- Malonic acid
- Ammonium acetate
- Ethanol

- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Standard laboratory glassware (round-bottom flask, condenser, etc.)
- Heating mantle
- Magnetic stirrer

Procedure:

- In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine benzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (2 equivalents) in ethanol.
- Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
- To the resulting residue, add a 10% aqueous solution of sodium hydroxide to dissolve the product and basify the mixture to a pH of approximately 10-11.
- Wash the aqueous solution with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted benzaldehyde and other non-polar impurities.
- Acidify the aqueous layer to a pH of approximately 5-6 with concentrated hydrochloric acid. The product, **DL-beta-phenylalanine**, will precipitate out of the solution.
- Collect the precipitated solid by vacuum filtration and wash with cold water.
- Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure **DL-beta-phenylalanine**.
- Dry the purified product under vacuum.

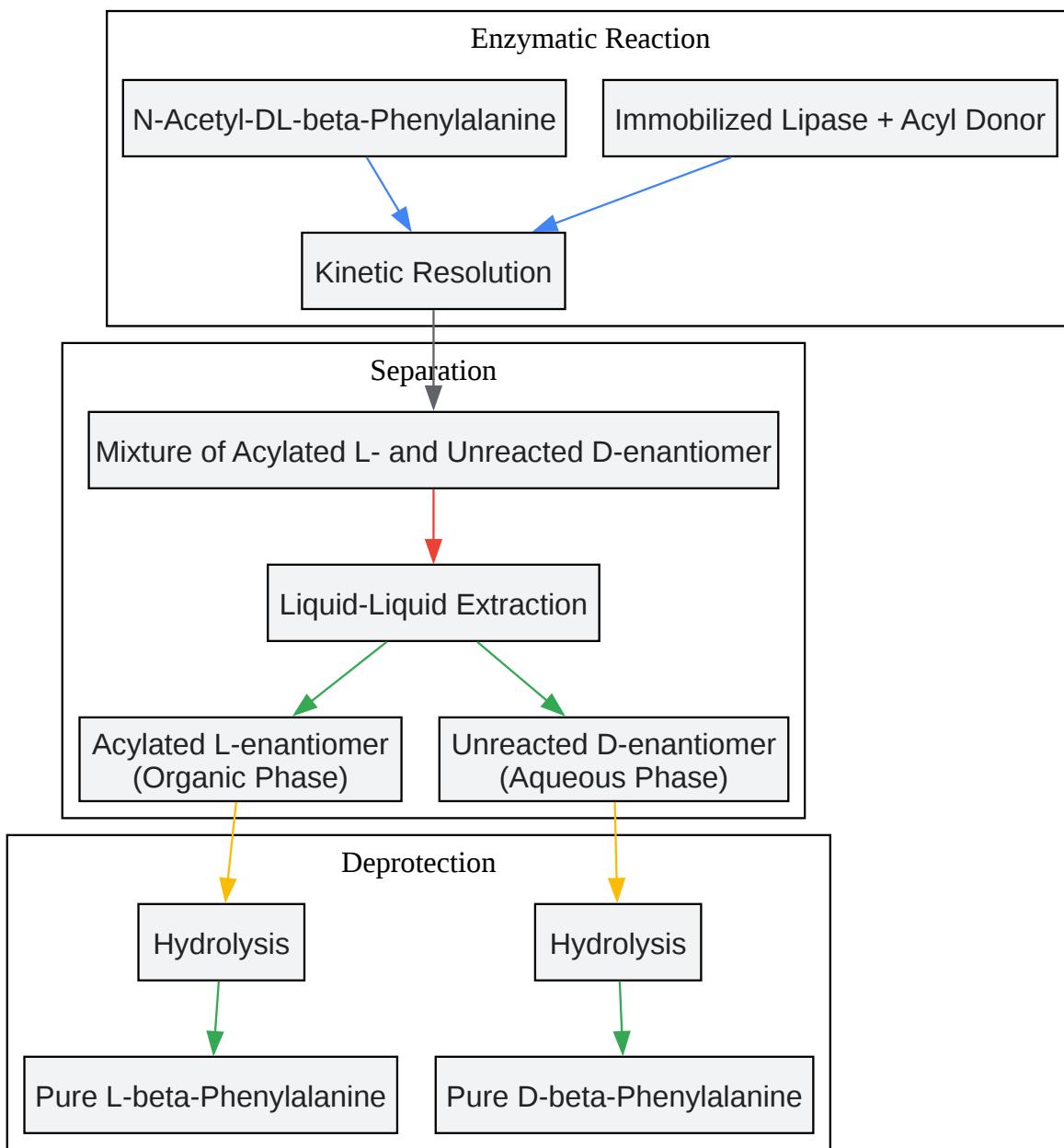
[Click to download full resolution via product page](#)

Caption: Rodionow-Johnson synthesis of **DL-beta-phenylalanine**.

Enantiomeric Resolution

Since **DL-beta-phenylalanine** is a racemic mixture, separation of the enantiomers is often required for specific applications, particularly in drug development. Enzymatic kinetic resolution is a widely used method for this purpose.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of N-Acetyl-DL-beta-Phenylalanine


Materials:

- N-Acetyl-**DL-beta-phenylalanine**
- Immobilized Lipase (e.g., *Candida antarctica* Lipase B - CALB)
- Organic solvent (e.g., toluene, tert-butyl methyl ether)
- Acyl donor (e.g., vinyl acetate)
- Phosphate buffer (pH 7.0)
- Sodium hydroxide (NaOH) solution

- Hydrochloric acid (HCl) solution
- Standard laboratory glassware
- Shaking incubator

Procedure:

- Prepare the N-acetylated derivative of **DL-beta-phenylalanine**.
- In a flask, dissolve N-Acetyl-**DL-beta-phenylalanine** in an appropriate organic solvent.
- Add the acyl donor (e.g., vinyl acetate) to the mixture.
- Add the immobilized lipase to the reaction mixture.
- Incubate the mixture in a shaking incubator at a controlled temperature (e.g., 40-50 °C).
- Monitor the progress of the reaction by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached. At this point, one enantiomer (typically the L-enantiomer) will be preferentially acylated.
- Stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and reused.
- Separate the acylated enantiomer from the unreacted enantiomer. This can be achieved by extraction.
 - Extract the reaction mixture with an aqueous basic solution (e.g., sodium bicarbonate solution) to separate the unreacted N-acetyl-D-beta-phenylalanine (which will be in the aqueous phase as a salt).
 - The acylated N-acetyl-L-beta-phenylalanine ester will remain in the organic phase.
- Hydrolyze the separated N-acetylated enantiomers using acidic or basic conditions to obtain the free D- and L-beta-phenylalanine.
- Purify the individual enantiomers by recrystallization.

[Click to download full resolution via product page](#)

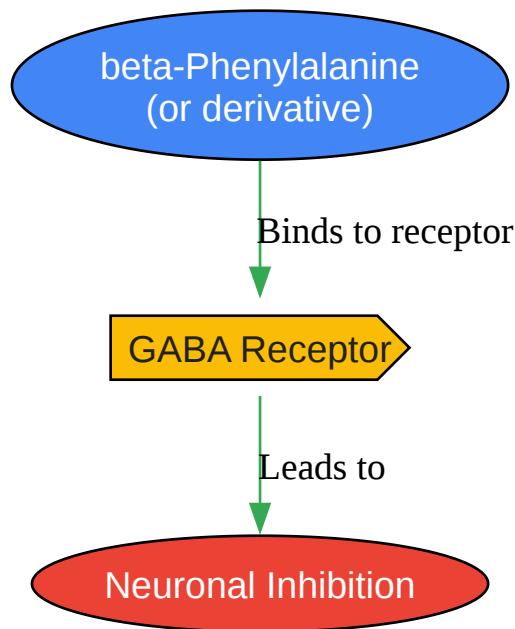
Caption: Workflow for enzymatic resolution of **DL-beta-phenylalanine**.

Biological and Pharmacological Context

While L-alpha-phenylalanine is a precursor for the synthesis of neurotransmitters like dopamine and norepinephrine, the biological roles of beta-phenylalanine are less defined but of significant interest.^{[6][7]} Beta-amino acids are known to be more resistant to enzymatic degradation than their alpha-counterparts, making them attractive scaffolds for drug design.

Phenylalanine Metabolism and Neurotransmitter Synthesis

The metabolic pathway of alpha-phenylalanine provides a crucial context for understanding the potential neurological effects of beta-phenylalanine.



[Click to download full resolution via product page](#)

Caption: Phenylalanine metabolism to neurotransmitters.

Potential Interaction with GABA Receptors

Some studies suggest that beta-amino acids, including beta-alanine, can interact with GABA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. This interaction could be a potential mechanism for some of the observed biological effects of beta-phenylalanine derivatives.

[Click to download full resolution via product page](#)

Caption: Potential interaction with GABA receptors.

Conclusion

DL-beta-Phenylalanine is a versatile molecule with significant potential in various scientific and industrial applications. Its unique chemical structure and physicochemical properties, combined with its accessibility through established synthetic routes, make it an attractive building block for the development of novel pharmaceuticals and other specialty chemicals. Further research into the specific biological activities of its individual enantiomers will undoubtedly unlock new avenues for its application in medicine and beyond. This guide provides a foundational understanding for professionals engaged in the research and development of beta-amino acid-containing compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biochemical properties and crystal structure of a β -phenylalanine aminotransferase from *Variovorax paradoxus* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. beta-Alanine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DL- β -フェニルアラニン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. DL-Phenylalanine | C9H11NO2 | CID 994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Solubility of dl-serine and dl-phenylalanine in aqueous mixtures of dimethyl sulfoxide and solvation thermodynamics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Phenylalanine - Wikipedia [en.wikipedia.org]
- 7. Phenylalanine [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to DL-beta-Phenylalanine: Chemical Structure and Properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167947#dl-beta-phenylalanine-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com